molecular formula C18H14N4O2S B2448406 N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1251576-89-2

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2448406
CAS No.: 1251576-89-2
M. Wt: 350.4
InChI Key: LLVFMQNFBXRTOQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The structure of this compound features a quinoline moiety linked to a benzo[c][1,2,5]thiadiazole core, which is further functionalized with an ethoxy group and a carboxamide group. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: The quinoline ring is synthesized through a series of reactions, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, where the quinoline intermediate is treated with an ethylating agent, such as ethyl iodide, in the presence of a base.

    Formation of the benzo[c][1,2,5]thiadiazole core: The benzo[c][1,2,5]thiadiazole ring is synthesized through a cyclization reaction involving the condensation of a suitable diamine with a sulfur-containing reagent, such as sulfur dichloride.

    Coupling of the quinoline and benzo[c][1,2,5]thiadiazole moieties: The quinoline and benzo[c][1,2,5]thiadiazole intermediates are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a palladium catalyst.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a modulator of biological pathways.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.

    N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]oxadiazole-5-carboxamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring, resulting in different reactivity and applications.

    N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-4-carboxamide: Similar structure but with the carboxamide group at a different position, affecting the compound’s properties and activity.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-2-24-16-9-7-11-4-3-5-14(17(11)20-16)19-18(23)12-6-8-13-15(10-12)22-25-21-13/h3-10H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVFMQNFBXRTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC4=NSN=C4C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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